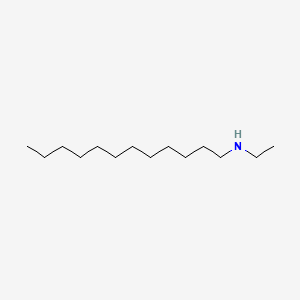

N-ethyldodecan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-ethyldodecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h15H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPGCTWFZCIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957324 | |

| Record name | N-Ethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35902-57-9 | |

| Record name | 1-Dodecanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035902579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethyldodecan 1 Amine and Its Derivatives

Modern Approaches to N-Ethyldodecan-1-amine Synthesis

Traditional methods for synthesizing secondary amines often involve the alkylation of primary amines, which can suffer from issues like over-alkylation and the use of harsh reagents. Contemporary organic synthesis has introduced more sophisticated and efficient methods to overcome these challenges.

Transition Metal-Catalyzed Amination Reactions

Transition metal catalysis has revolutionized the formation of C-N bonds, offering mild and selective routes to amines. d-nb.info Palladium-catalyzed reactions, for instance, are widely used for the amination of aryl and heteroaryl halides. beilstein-journals.org While direct application to the synthesis of this compound from dodecyl halides and ethylamine (B1201723) is a feasible strategy, the development of catalysts with high activity and selectivity for aliphatic substrates is an ongoing area of research. escholarship.orgnih.gov The choice of ligand is critical in these reactions to promote reductive elimination and prevent side reactions. beilstein-journals.org Copper-catalyzed systems, such as those used in Chan-Lam and Ullmann couplings, also provide a powerful alternative for C-N bond formation. beilstein-journals.org

Table 1: Comparison of Transition Metal-Catalyzed Amination Methods

| Catalyst System | Substrates | Key Advantages | Potential Challenges |

|---|---|---|---|

| Palladium/Ligand | Aryl/Alkyl Halides + Amines | High turnover numbers, broad substrate scope | Catalyst cost, ligand sensitivity, potential for beta-hydride elimination with alkyl substrates |

| Copper/Ligand | Aryl/Alkyl Halides/Boronic Acids + Amines | Lower cost than palladium, effective for various N-nucleophiles | Often requires higher temperatures, potential for side reactions |

C-H Functionalization Strategies for Amine Formation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-N bonds, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com This "holy grail" of synthesis allows for the conversion of a C-H bond into a C-N bond in a controlled manner. sigmaaldrich.com For a molecule like this compound, this could conceptually involve the direct amination of a dodecane (B42187) C-H bond with an ethylamine equivalent. However, achieving regioselectivity on a long aliphatic chain presents a significant challenge. sigmaaldrich.com Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, offers a solution to the selectivity issue, though it introduces extra steps for installing and removing the directing group. d-nb.infosigmaaldrich.com Research in this area is rapidly advancing, with new catalysts and methodologies continually being developed to address these challenges. nih.govnih.govrsc.org

Organocatalytic and Enzymatic Routes in this compound Synthesis

Organocatalysis offers a metal-free alternative for amine synthesis, often employing small organic molecules to catalyze reactions. csic.esrsc.org For instance, chiral phosphoric acids or cinchona alkaloids can be used to catalyze asymmetric aza-Michael additions, which could be adapted for the synthesis of chiral derivatives of this compound. beilstein-journals.org Bifunctional organocatalysts, which possess both an acidic and a basic site, can activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective transformations. mdpi.com

Enzymatic synthesis provides an exceptionally selective and environmentally benign approach. rsc.org Transaminases, for example, can be used for the stereoselective amination of ketones to produce chiral amines with high enantiomeric excess. uva.nl While a direct enzymatic route to this compound might involve the amination of a dodecyl-containing ketone with ethylamine, the substrate scope of existing enzymes is a key consideration. rsc.orgmit.edu The development of amine-tolerant E. coli strains has shown promise for the robust and sustainable synthesis of chiral amines. uva.nl

Table 2: Comparison of Organocatalytic and Enzymatic Methods

| Method | Catalyst | Key Advantages | Potential Challenges |

|---|---|---|---|

| Organocatalysis | Small organic molecules (e.g., proline, squaramides) | Metal-free, often mild conditions, potential for high stereoselectivity | Catalyst loading can be high, may require specific solvent systems |

| Enzymatic Synthesis | Enzymes (e.g., transaminases, lipases) | High stereoselectivity, environmentally benign (aqueous media), mild conditions | Enzyme stability, substrate scope limitations, potential for product inhibition |

Photocatalytic Approaches to this compound Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.org This approach can be used to generate amine radical cations, which can then undergo a variety of transformations to form new C-N bonds. beilstein-journals.org The photocatalytic synthesis of N-aryl amines has been achieved through the dehydrogenation of allylic amines. rsc.org For the synthesis of this compound derivatives, photocatalysis could be employed in the N-alkylation of amines with alcohols using heterogeneous photocatalysts like Pd/TiO2. oaes.cc This method involves the photo-oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation. oaes.cc

Sustainable and Environmentally Benign Synthetic Pathways to this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use renewable resources, and improve energy efficiency. chemistryjournals.netnih.gov For the synthesis of this compound, this translates to several key strategies.

One approach is the use of safer and more environmentally friendly solvents, such as water or ethanol, or even solvent-free conditions. chemistryjournals.netmdpi.com The development of catalytic processes that can operate under these conditions is a major focus. mdpi.com Another important principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id Catalytic hydrogenations and C-H functionalization reactions are inherently more atom-economical than classical methods that use stoichiometric reagents. sigmaaldrich.comwalisongo.ac.id

The use of renewable feedstocks is also a cornerstone of green chemistry. nih.gov While this compound is typically derived from petrochemical sources, research into the conversion of biomass into valuable chemicals could one day provide a renewable route to long-chain aliphatic amines. rsc.org Furthermore, assessing the environmental impact of a synthesis using green chemistry metrics, such as the E-factor (kg waste/kg product) and Process Mass Intensity (PMI), is crucial for developing truly sustainable processes. nih.govwalisongo.ac.id

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral amines is of great importance in the pharmaceutical industry, as the stereochemistry of a molecule can dramatically affect its biological activity. beilstein-journals.org Several strategies can be employed for the stereoselective synthesis of analogues of this compound.

One common approach is the use of chiral catalysts in reactions such as transition metal-catalyzed aminations or organocatalytic reactions. beilstein-journals.orgmetu.edu.tr For example, a chiral ligand on a transition metal catalyst can induce enantioselectivity in the C-N bond-forming step. nih.gov Similarly, chiral organocatalysts can be used to create stereocenters with high fidelity. rsc.orgmetu.edu.tr

Another strategy involves the use of a chiral pool, starting from a readily available enantiopure natural product. beilstein-journals.org For instance, a chiral building block could be elaborated through a series of reactions to install the dodecyl and ethyl groups, preserving the initial stereochemistry.

Enzymatic resolutions and desymmetrization reactions are also powerful tools. rsc.org A racemic mixture of an amine precursor could be resolved by an enzyme that selectively reacts with one enantiomer, leaving the other enantiomer in high purity. Alternatively, an enzyme could selectively modify one of two prochiral groups on a substrate to create a chiral center. The development of biocatalytic methods, including the use of transaminases and other enzymes, offers a highly effective route to chiral amines. rsc.orguva.nl

Methodologies for N-Alkylation and N-Methylation of Dodecylamine (B51217) Precursors

The synthesis of N-substituted dodecylamines, such as this compound, can be achieved through several strategic pathways starting from dodecylamine. The primary methods involve direct N-alkylation or a more controlled process known as reductive amination.

Direct N-Alkylation: Direct alkylation of dodecylamine with an ethylating agent, typically an ethyl halide, is a form of nucleophilic aliphatic substitution. wikipedia.org However, this reaction is often challenging to control. The resulting secondary amine, this compound, is generally more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity promotes further reaction with the ethyl halide, leading to the formation of the tertiary amine (N,N-diethyldodecan-1-amine) and subsequently the quaternary ammonium (B1175870) salt (N,N,N-triethyldodecan-1-aminium halide), resulting in a mixture of products. masterorganicchemistry.comlibretexts.orgthieme-connect.de

Reductive Amination: A more selective method for preparing this compound is reductive amination. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine. masterorganicchemistry.comjocpr.com This approach avoids the issue of overalkylation. masterorganicchemistry.com To synthesize this compound, two combinations of reactants are possible:

Dodecylamine and Acetaldehyde (B116499)

Ethylamine and Dodecanal (B139956)

The reaction proceeds via the formation of a carbinolamine intermediate, which dehydrates to an imine or iminium ion. rsc.orgsciencemadness.org This intermediate is then reduced in situ. Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are capable of reducing the imine/iminium ion selectively in the presence of the unreacted carbonyl compound. masterorganicchemistry.comsciencemadness.org

N-Methylation of Dodecylamine: Similar to N-ethylation, N-methylation can be achieved through various catalytic methods. These reactions are crucial for producing precursors to certain quaternary ammonium salts. Common methylating agents include methanol (B129727) and formaldehyde, often used in conjunction with a catalyst and a hydrogen source. rsc.orgnih.gov

Research has demonstrated the efficacy of several catalytic systems for the N-methylation of long-chain amines. For instance, N-methyl-dodecylamine can be selectively produced from dodecylamine and methanol using a supported nickel catalyst in the presence of potassium carbonate (K₂CO₃). google.com The carbonate helps to suppress the formation of the dimethylated tertiary amine. google.com Other studies have shown that ruthenium-on-carbon (Ru/C) is a highly effective heterogeneous catalyst for the N-dimethylation of various primary amines using formaldehyde. nih.gov

| Reactants | Catalyst/Reagents | Key Conditions | Primary Product | Source |

|---|---|---|---|---|

| Dodecylamine, Methanol | HARSHAW Ni 1404 T, K₂CO₃ | 180°C, 40 bar H₂, 6 hours | N-methyl-dodecylamine | google.com |

| Primary Amines (general), Formaldehyde | 5% Ru/C | Methanol solvent, Room Temperature | N,N-dimethylamines | nih.gov |

| Amines (general), Paraformaldehyde | Raney Ni | 100–180°C, 1.3–2.0 MPa H₂ | N-methylamines and N,N-dimethylamines | nih.gov |

| Amines (general), Paraformaldehyde, PMHS | (CAAC)CuCl** | Mild conditions, no additives | N-methylated products | nih.gov |

Synthetic Strategies for Quaternary Ammonium Salts derived from this compound

Quaternary ammonium salts (QAS) are synthesized from tertiary amines through a process called quaternization, often referred to as the Menschutkin reaction. nih.govscienceinfo.com This Sɴ2 reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov To synthesize a QAS from this compound (a secondary amine), it must first be converted to a tertiary amine, for example, by methylation to form N-ethyl-N-methyldodecan-1-amine. This tertiary amine can then be quaternized.

The reaction involves combining the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl chloride, benzyl (B1604629) chloride). scienceinfo.comgoogle.com The reaction rate and yield can be influenced by several factors, including the solvent, temperature, and pressure. While the reaction can be performed in various solvents, processes have been developed that operate without a solvent, which can reduce the formation of by-products. google.com For industrial applications, continuous processes using tubular reactors have been developed, allowing for high product yields at elevated temperatures (50–140°C) and pressures sufficient to keep the alkyl halide dissolved in the reaction mixture. google.com The use of water or water-containing organic solvents has also been shown to accelerate the quaternization reaction with benzyl halides. google.com

| Tertiary Amine | Alkylating Agent | Key Conditions | Product Type | Source |

|---|---|---|---|---|

| Generic Tertiary Amine (R₃N) | Alkyl Halide (R'X) | Continuous flow, 50-140°C, 12-65 bar, solvent-free | Quaternary Ammonium Halide (R₃R'N⁺X⁻) | google.com |

| N,N-dimethylaniline | Benzyl Chloride | 70°C, in water/methanol mixture | N-benzyl-N,N-dimethylanilinium chloride | google.com |

| Generic Tertiary Amine | Alkyl Halide | Reaction in chloroform (B151607) (low dielectric constant) | Precipitated Quaternary Ammonium Salt | nih.gov |

| N-dodecanol (precursor to n-dodecyl chloride) | Trimethylamine (after chlorination) | Autoclave, 95 ± 5°C | N-dodecyl trimethyl ammonium chloride | google.com |

Mechanistic Studies of N Ethyldodecan 1 Amine Reactions and Transformations

Nucleophilic Reactivity and Substitution Mechanisms of N-Ethyldodecan-1-amine

This compound, a secondary amine, functions as a potent nucleophile due to the lone pair of electrons on its nitrogen atom. A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. libretexts.org The nitrogen in this compound is electron-rich, and this lone pair is attracted to electron-deficient centers (electrophiles) in other molecules. chemguide.co.uk The presence of two alkyl groups (ethyl and dodecyl) attached to the nitrogen enhances its nucleophilicity compared to a primary amine like dodecan-1-amine or ammonia (B1221849), due to the electron-donating inductive effect of the alkyl groups. This effect increases the electron density on the nitrogen atom, making its lone pair more available for donation. chemguide.co.uk

The primary reaction mechanism through which this compound exhibits its nucleophilicity is the bimolecular nucleophilic substitution (S_N2) reaction. libretexts.org In an S_N2 mechanism, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orgmasterorganicchemistry.com For this to occur, the nucleophilic nitrogen of this compound must approach the electrophilic carbon from the side opposite to the leaving group, a trajectory often referred to as "backside attack". masterorganicchemistry.com

The process can be generalized as follows:

The this compound molecule, acting as the nucleophile, attacks an electrophilic substrate, such as a primary alkyl halide (e.g., bromoethane). chemguide.co.uk

A transition state is formed where the nitrogen has started to form a bond with the carbon, and the carbon-leaving group bond has started to break. libretexts.org

As the leaving group is expelled (for example, as a bromide ion), a new carbon-nitrogen bond is fully formed, resulting in a trialkylammonium salt. chemguide.co.ukchemguide.co.uk

This initial product is a quaternary ammonium (B1175870) salt, for instance, N-ethyl-N-dodecyl-ethylammonium bromide if the substrate were bromoethane. chemguide.co.uk This salt can then be deprotonated by a base, potentially another molecule of this compound or a different base present in the reaction mixture, to yield a tertiary amine. chemguide.co.uk While effective, the steric bulk of the dodecyl and ethyl groups on the nitrogen atom can influence the rate of reaction, as S_N2 reactions are sensitive to steric hindrance at both the nucleophile and the electrophile. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Substitution (S_N2) with this compound

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Substrate Structure | Decreases with increasing substitution (Methyl > Primary > Secondary >> Tertiary) | The backside attack required for the S_N2 mechanism is sterically hindered by bulky groups on the electrophilic carbon. libretexts.orgmasterorganicchemistry.com |

| Leaving Group Quality | Increases with better leaving groups (I > Br > Cl > F) | A better leaving group is a weaker base and can stabilize the negative charge more effectively as it departs, lowering the activation energy of the transition state. libretexts.org |

| Solvent | Faster in polar aprotic solvents (e.g., DMSO, acetone) | Polar aprotic solvents can solvate the cation but do not strongly solvate the amine nucleophile, leaving its lone pair more available for reaction. libretexts.org |

Redox Chemistry and Electron Transfer Processes Involving this compound

Redox chemistry involves chemical reactions where the oxidation states of atoms are changed through the transfer of electrons. wikipedia.org Oxidation is the loss of electrons, while reduction is the gain of electrons. ncert.nic.in The nitrogen atom in this compound can participate in redox processes, typically by undergoing oxidation, which involves the loss of electrons. researchgate.net

Electron transfer (ET) processes are fundamental to the redox chemistry of organic compounds like amines. researchgate.net In these reactions, an electron flows from the molecule being oxidized (the reductant) to the one being reduced (the oxidant). wikipedia.org this compound can act as a reducing agent (reductant) by donating an electron from the lone pair on the nitrogen atom. webassign.net This initial one-electron oxidation would form a radical cation.

A significant pathway in the redox chemistry of amines is Proton-Coupled Electron Transfer (PCET). In a PCET process, both an electron and a proton are exchanged, often in a concerted step. nih.gov For this compound, interaction with an oxidizing agent could facilitate the removal of an electron from the nitrogen and a proton from the N-H bond. This process is crucial in many electrochemical and biological systems. nih.gov The electrochemical potential required for these redox events can be influenced by the chemical environment, such as the presence of acids or bases that can facilitate or impede proton transfer. nih.gov

Electron Transfer: The amine donates an electron to an acceptor (oxidizing agent), forming an amine radical cation.

Proton Transfer: The radical cation, being highly acidic, can lose a proton to a base, resulting in a neutral aminyl radical.

The stability and subsequent reactions of these radical intermediates dictate the final products of the redox reaction. The specific nature of the oxidizing agent and the reaction conditions determine the precise mechanistic pathway. researchgate.net

Elucidation of Reaction Intermediates and Transition States in this compound Chemistry

Understanding the mechanisms of reactions involving this compound requires differentiating between reaction intermediates and transition states. A transition state is a high-energy, transient configuration of atoms that occurs at the peak of the energy barrier along a reaction coordinate. masterorganicchemistry.comsolubilityofthings.com It is not a distinct molecule and cannot be isolated, representing the point of maximum energy where bonds are simultaneously breaking and forming. tutorchase.com

In the S_N2 nucleophilic substitution reactions of this compound, the mechanism proceeds through a single transition state. libretexts.org This transition state features a pentacoordinate carbon atom, where the nitrogen of the amine is partially bonded to the carbon, and the carbon-leaving group bond is partially broken. libretexts.orgmasterorganicchemistry.com The geometry around the carbon atom is trigonal bipyramidal in the transition state. libretexts.org The energy required to reach this transition state is the activation energy (Ea) of the reaction, which determines the reaction rate. solubilityofthings.com

In contrast, a reaction intermediate is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org Unlike a transition state, an intermediate resides in a local energy minimum on the reaction energy diagram and is a discrete, albeit often highly reactive, molecule that could theoretically be isolated or detected. solubilityofthings.comtutorchase.com

While the common S_N2 pathway for this compound does not involve an intermediate, other potential reactions could. For example, if this compound were to react under conditions favoring an S_N1 mechanism (e.g., with a tertiary substrate, which is not a reaction of the amine itself but rather a reaction it could be present for), a carbocation intermediate would be formed from the substrate first, which the amine would then attack. libretexts.org In redox reactions, as discussed previously, species such as an amine radical cation or a neutral aminyl radical would be considered reaction intermediates. nih.gov Theoretical studies using density functional theory (DFT) are often employed to model the structures and energies of both transition states and intermediates in amine-catalyzed reactions to elucidate mechanisms and predict outcomes. nih.gov

Table 2: Comparison of Transition States and Intermediates in Amine Chemistry

| Characteristic | Transition State | Reaction Intermediate |

|---|---|---|

| Definition | A maximum energy configuration along the reaction coordinate. solubilityofthings.com | A stable species formed in a local energy minimum between reaction steps. libretexts.org |

| Lifetime | Extremely short (femtoseconds). masterorganicchemistry.com | Longer-lived and potentially detectable or isolable. tutorchase.com |

| Bonding | Partial bonds are in the process of forming and breaking. solubilityofthings.com | Fully formed covalent bonds, though it may be highly reactive. libretexts.org |

| Example in Amine Reactions | Pentacoordinate carbon in an S_N2 reaction. libretexts.org | Amine radical cation in a one-electron oxidation. nih.gov |

Kinetic and Thermodynamic Investigations of this compound Reactions

For reactions involving this compound, the interplay between kinetic and thermodynamic control can determine the product distribution. openstax.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest. This "kinetic product" is the one whose reaction pathway has the lowest activation energy (Ea). dergipark.org.tropenstax.org

An energy diagram for a reaction with competing kinetic and thermodynamic pathways shows that the transition state leading to the kinetic product is lower in energy than the transition state for the thermodynamic product. However, the final thermodynamic product itself is at a lower energy level than the kinetic product. openstax.org Kinetic and binding studies of amines with reporter molecules have shown that reaction rates and product stability are highly dependent on the structure of the amine and its reaction partner. nih.gov

The rate of a reaction can be quantified by determining its rate constant (k) and activation parameters. By studying the reaction at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. samipubco.com A positive activation enthalpy indicates an endothermic reaction, while the sign of the activation entropy can provide insights into the molecularity and orderliness of the transition state. samipubco.com For a bimolecular reaction like the S_N2 substitution involving this compound, a negative entropy of activation is typically expected, as two molecules combine to form a single, more ordered transition state.

Table 3: Illustrative Activation Parameters for a Hypothetical S_N2 Reaction

| Parameter | Symbol | Typical Value/Sign for Bimolecular Reaction | Significance |

|---|---|---|---|

| Activation Energy | Ea | Positive | The minimum energy required for the reaction to occur. A higher Ea means a slower reaction. solubilityofthings.com |

| Activation Enthalpy | ΔH‡ | Positive | The change in heat content in going from reactants to the transition state. samipubco.com |

| Activation Entropy | ΔS‡ | Negative | The change in disorder in forming the transition state. A negative value indicates a more ordered transition state than the reactants. samipubco.com |

| Gibbs Free Energy of Activation | ΔG‡ | Positive | The overall energy barrier to the reaction, combining enthalpy and entropy effects. Determines the reaction rate constant. samipubco.com |

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyldodecan 1 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Ethyldodecan-1-amine Structure and Dynamics

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen, causing them to appear at a lower field (higher ppm value) compared to other alkyl protons. libretexts.org The proton attached to the nitrogen itself typically appears as a broad signal with a variable chemical shift, influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ucl.ac.uk For a secondary amine like this compound, the N-H proton signal can range from 0.5-5.0 ppm. libretexts.org The protons of the long dodecyl chain will present as a complex series of multiplets, with the terminal methyl group appearing as a distinct triplet at the highest field (lowest ppm value).

The ¹³C NMR spectrum provides complementary information. Carbons directly bonded to the nitrogen atom are also deshielded and appear in the 10-65 ppm region. libretexts.org The chemical shifts of the carbons in the dodecyl chain will vary systematically along the chain, with those closer to the nitrogen atom having larger chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 0.5 - 5.0 (broad) | - |

| -CH₂-N- | 2.5 - 3.0 | 40 - 50 |

| N-CH₂-CH₃ | 2.5 - 3.0 (quartet) | 40 - 50 |

| N-CH₂-CH₃ | 1.0 - 1.2 (triplet) | 15 - 20 |

| -(CH₂)₉- | 1.2 - 1.4 (multiplet) | 20 - 35 |

| -CH₂-CH₃ (dodecyl) | ~1.25 (multiplet) | 22 - 32 |

| -CH₃ (dodecyl) | ~0.88 (triplet) | ~14 |

| Note: These are approximate values and can be influenced by solvent and other experimental conditions. |

To unravel the complex spin systems and establish unambiguous connectivity within the this compound molecule, advanced 2D NMR techniques are employed. science.govcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. libretexts.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the N-H proton and the adjacent methylene (B1212753) protons, as well as the sequential couplings along the ethyl and dodecyl chains. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. creative-biostructure.comnih.gov Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments. creative-biostructure.com This is invaluable for assigning the crowded methylene region of the dodecyl chain.

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing insights into the preferred conformation of the molecule in solution. science.govnih.gov

While natural abundance ¹⁵N NMR is possible, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often lead to low sensitivity. nih.gov Isotopic labeling, where the nitrogen atom is enriched with the ¹⁵N isotope, significantly enhances the signal and allows for more detailed studies of the amine's electronic environment and reactivity. sintef.nonih.govthermofisher.comnih.govwikipedia.orgresearchgate.net

The chemical shift of the ¹⁵N nucleus in this compound is sensitive to factors such as protonation, hydrogen bonding, and solvent effects. nih.gov For secondary aliphatic amines, the ¹⁵N chemical shift typically falls within the 0 to 60 ppm range relative to liquid ammonia (B1221849). science-and-fun.de Studying the changes in the ¹⁵N chemical shift upon interaction with other molecules can provide valuable information about the nature and strength of these interactions. For example, protonation of the amine nitrogen leads to a significant downfield shift in the ¹⁵N resonance. nih.gov

Vibrational Spectroscopy of this compound and its Assemblies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a sample.

FTIR spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups present in this compound. rockymountainlabs.com The key vibrational modes for a secondary amine are the N-H stretch, C-N stretch, and N-H bend. orgchemboulder.comspectroscopyonline.com

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of hydrogen bonding in the liquid state can cause this band to broaden and shift to a lower wavenumber. libretexts.org

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region. orgchemboulder.com For a secondary amine like this compound, a strong band assigned to the asymmetric C-N stretching mode is expected around 1139 cm⁻¹. aip.org

N-H Bend (Wag): A characteristic broad and strong absorption due to the N-H out-of-plane wagging vibration is typically observed in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.comspectroscopyonline.com

The spectrum will also be dominated by the strong C-H stretching vibrations of the long alkyl chain in the 2850-2960 cm⁻¹ region.

Table 2: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak - Medium |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.comacs.orgresearchgate.net It serves as a molecular fingerprint, allowing for the identification and characterization of this compound. mdpi.comacs.org

Key Raman bands for this compound would include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups of the ethyl and dodecyl chains. frontiersin.org

C-C Stretching: The long dodecyl chain will give rise to a series of bands in the "fingerprint" region (below 1500 cm⁻¹) corresponding to C-C skeletal vibrations.

C-N Stretching: The C-N stretching vibration is also observable in the Raman spectrum, typically in the 1000-1250 cm⁻¹ range for aliphatic amines. libretexts.org

N-H Vibrations: While the N-H stretching vibration can be observed, it is often weak in the Raman spectrum of secondary amines.

Raman spectroscopy is also a valuable tool for monitoring changes in the system, such as phase transitions or interactions with other molecules, as these can induce shifts in the vibrational frequencies or changes in the relative intensities of the bands. ondavia.comresearchgate.net

Mass Spectrometry for Identification and Derivatization Analysis of this compound

Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of this compound. The presence of a nitrogen atom makes the molecular ion peak an odd number, which is a characteristic feature for compounds with an odd number of nitrogen atoms. whitman.edu Fragmentation of long-chain amines like this compound is influenced by the nitrogen atom. The most common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha-cleavage) to the nitrogen atom. libretexts.org This results in the formation of a stable, nitrogen-containing cation. For this compound, this would involve the loss of an ethyl or a dodecyl radical.

In many cases, especially with long-chain amines, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra. whitman.edu Chemical ionization (CI) is a softer ionization technique that can be employed to enhance the abundance of the molecular ion, aiding in the determination of the molecular weight. whitman.edu

The fragmentation of the molecular ion of this compound would be expected to produce a series of fragment ions. The base peak in the mass spectrum of many aliphatic amines results from the cleavage of the β-bond. whitman.edu Additionally, cleavage of C-C bonds further from the nitrogen atom can produce a series of ions separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

To improve analysis by mass spectrometry, especially when coupled with gas chromatography, derivatization is often employed. Derivatization can increase the volatility and thermal stability of the analyte, leading to better chromatographic separation and more informative mass spectra. jfda-online.com For amines, common derivatization strategies include acylation and silylation. researchgate.net For instance, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can produce trifluoroacetylated derivatives that are more volatile and provide characteristic fragmentation patterns in the mass spectrum. nih.govh-brs.de Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also be used to create more stable and volatile derivatives. researchgate.netsigmaaldrich.com These derivatives often exhibit distinct fragmentation patterns, which can aid in structural confirmation. sigmaaldrich.com

Chromatographic Methodologies for Analysis and Separation of this compound and its Derivatives

Chromatographic techniques are essential for the separation and analysis of this compound and its derivatives from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for this purpose. However, due to the polar and sometimes basic nature of amines, direct analysis can be challenging, often necessitating derivatization to improve chromatographic performance and detection sensitivity. h-brs.deresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Pre- or Post-Column Derivatization

HPLC is a versatile technique for the analysis of long-chain amines like this compound. However, since aliphatic amines often lack a strong chromophore, they are difficult to detect using common UV-Vis detectors. sigmaaldrich.com To overcome this, pre-column or post-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine. thermofisher.comlibretexts.org

Pre-column derivatization involves reacting the amine with a derivatizing agent before injection into the HPLC system. This approach offers the advantage of separating the derivatized product from excess reagent and by-products. thermofisher.com A variety of reagents are available for the derivatization of primary and secondary amines, including:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide derivatives. thermofisher.comddtjournal.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that can be detected by UV absorbance. thermofisher.compsu.edu

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form dinitrophenyl derivatives with strong UV absorption. thermofisher.comnih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, such as sensitivity and selectivity. thermofisher.com The derivatized amines are typically separated on a reversed-phase column (e.g., C8 or C18) using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sigmaaldrich.comnih.gov

Post-column derivatization involves reacting the analyte with the derivatizing agent after separation on the HPLC column and before detection. This method is advantageous when the derivatized products are unstable or when the derivatization reaction is not quantitative. mdpi.com

Interactive Data Table: Common HPLC Derivatization Reagents for Aliphatic Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Fluorescence |

| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV Absorbance |

| 2,4-Dinitrofluorobenzene | DNFB | Primary and Secondary Amines | UV Absorbance |

Gas Chromatography (GC) with Derivatization for Volatility Enhancement

Gas chromatography is a high-resolution separation technique well-suited for volatile compounds. However, long-chain amines like this compound have relatively low volatility and can exhibit poor peak shapes due to their polarity and potential for interaction with the GC column. h-brs.de Derivatization is therefore crucial to increase their volatility and thermal stability, leading to improved chromatographic performance. researchgate.netsigmaaldrich.com

Common derivatization methods for GC analysis of amines include:

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride or an acyl chloride. Trifluoroacetic anhydride (TFAA) is a frequently used reagent that converts amines into their corresponding trifluoroacetamide (B147638) derivatives. nih.govh-brs.de These derivatives are more volatile and provide excellent sensitivity with an electron capture detector (ECD).

Silylation: This is a widely used technique where an active hydrogen on the amine is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.com Silylated derivatives are significantly more volatile and thermally stable. researchgate.net

The derivatized this compound can then be analyzed on a suitable capillary GC column, often with a non-polar or medium-polarity stationary phase. h-brs.de Flame ionization detection (FID) is a common detection method, while mass spectrometry (GC-MS) provides both detection and structural information. nih.govh-brs.de

Interactive Data Table: Common GC Derivatization Methods for Aliphatic Amines

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantage |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Increased volatility, ECD sensitive |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increased volatility and stability |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) derivative | High stability, characteristic MS fragments |

Mechanistic Aspects of Derivatization Reactions for Aliphatic Amines

The derivatization reactions used for the analysis of aliphatic amines like this compound proceed through well-established chemical mechanisms.

HPLC Derivatization Mechanisms:

Reaction with FMOC-Cl: 9-Fluorenylmethyl chloroformate reacts with primary and secondary amines via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of a stable carbamate (B1207046) derivative. thermofisher.com

Reaction with PITC: Phenylisothiocyanate reacts with primary and secondary amines in a nucleophilic addition reaction. The amine's nitrogen attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea (B124793) derivative. psu.eduscribd.com This reaction is often carried out under mildly basic conditions. psu.edu

Reaction with Dansyl Chloride: Dansyl chloride reacts with primary and secondary amines through nucleophilic substitution on the sulfonyl chloride group. The amine acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion to form a stable sulfonamide. ddtjournal.com

GC Derivatization Mechanisms:

Acylation with TFAA: Trifluoroacetic anhydride is a powerful acylating agent. The reaction with an amine involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate (B77799) ion as a leaving group and forming the N-trifluoroacetylated amine. h-brs.de

Silylation with BSTFA: Silylation reagents like BSTFA function by transferring a trimethylsilyl (TMS) group to the active hydrogen of the amine. The reaction mechanism is a nucleophilic attack by the amine nitrogen on the silicon atom of the silylating agent. The presence of a good leaving group (in the case of BSTFA, N-trimethylsilyl-trifluoroacetamide) facilitates the reaction. researchgate.netresearch-solution.com The reaction is often catalyzed by a small amount of a stronger silylating agent or a base. gcms.cz

Understanding these reaction mechanisms is crucial for optimizing derivatization conditions, such as pH, temperature, and reaction time, to ensure complete and reproducible derivatization for accurate and sensitive analysis of this compound. scribd.comresearchgate.net

N Ethyldodecan 1 Amine in Supramolecular Chemistry and Interfacial Science

Self-Assembly and Aggregation Behavior of N-ethyldodecan-1-amine

The amphiphilic nature of this compound drives its self-assembly in aqueous solutions. The hydrophobic dodecyl chains avoid contact with water, while the polar ethylamine (B1201723) head groups interact favorably with the aqueous environment. This behavior leads to the formation of supramolecular structures like micelles. tainstruments.com The process of self-assembly is a spontaneous event driven by the system's tendency to reach a minimum free energy state. umcs.pl

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. wikipedia.org In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer surface, interfacing with the bulk aqueous phase. tainstruments.comnih.gov The CMC is a key characteristic of a surfactant, and its value is influenced by factors such as temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org For primary aliphatic amines, the CMC is also significantly dependent on the degree of protonation of the amine head group. researchgate.net For instance, the CMC of decylamine (B41302) is lower for the nonprotonated form compared to the protonated form, as electrostatic repulsion between the charged head groups can hinder micelle formation. researchgate.net

Thermodynamics of Micelle Formation and Adsorption for Amine Surfactants

The formation of micelles is a thermodynamically driven process. The change in Gibbs free energy (ΔG) for micellization is negative, indicating a spontaneous process. scribd.com This is typically the result of a large positive entropy change (ΔS) that overcomes a positive enthalpy change (ΔH). scribd.com The positive entropy is primarily due to the release of structured water molecules from around the hydrophobic surfactant chains into the bulk solution. scribd.compjps.pk

The thermodynamics of adsorption at interfaces are also crucial for understanding the behavior of amine surfactants. The adsorption process, like micellization, is driven by a reduction in the free energy of the system. umcs.pl For charge-neutral amine surfactants, the hydration free energies can be unfavorable, in contrast to quaternary ammonium (B1175870) surfactants which have strongly favorable hydration free energies. nih.gov The transfer of a surfactant molecule from the bulk aqueous phase to an interface is associated with changes in enthalpy and entropy. nih.gov

Adsorption Behavior of this compound at Liquid/Air, Liquid/Liquid, and Liquid/Solid Interfaces

This compound, as a surfactant, readily adsorbs at various interfaces, including liquid/air, liquid/liquid, and liquid/solid boundaries. slideshare.netfirsthope.co.in This adsorption alters the interfacial properties, such as surface and interfacial tension. The orientation of the molecules at the interface is such that the hydrophobic tails are directed away from the aqueous phase. slideshare.net

Dynamic and Equilibrium Surface Tension Measurements of Amine Solutions

The adsorption of this compound at the liquid/air interface leads to a reduction in the surface tension of the aqueous solution. researchgate.net The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org Dynamic surface tension measurements provide information about the rate at which the surfactant molecules diffuse to and arrange at the interface. ncku.edu.tw The equilibrium surface tension is reached when the interface is saturated with surfactant molecules and is in equilibrium with the bulk solution. The efficiency of a surfactant is often judged by how much it can lower the surface tension at a given concentration.

Interfacial Tension and Wetting Phenomena in Systems Containing Amines

At the interface between two immiscible liquids, such as oil and water, this compound will adsorb and lower the interfacial tension. kinampark.com This reduction in interfacial tension is crucial for the formation and stabilization of emulsions. The extent to which a liquid spreads over a solid surface, known as wetting, is also influenced by surfactants. wikipedia.org By lowering the surface tension of the liquid and modifying the solid-liquid interfacial tension, amines can enhance the wetting of surfaces. The degree of wetting is determined by the balance between adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). wikipedia.org

This compound as a Surface-Active Agent in Emulsion and Dispersion Stabilization

The ability of this compound to adsorb at interfaces and lower interfacial tension makes it an effective agent for stabilizing emulsions and dispersions. firsthope.co.in In an oil-in-water emulsion, the amine molecules form a film at the oil-water interface with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This interfacial film acts as a barrier, preventing the oil droplets from coalescing. journalssystem.com The stability of the emulsion is also influenced by the electrostatic repulsion between the charged head groups of the adsorbed amine molecules, particularly if the amine is protonated. journalssystem.com Similarly, in solid-in-liquid dispersions, the adsorption of the amine onto the solid particles can prevent them from aggregating and settling out.

Coordination Chemistry of N Ethyldodecan 1 Amine As a Ligand

Coordination Modes and Geometries of Secondary Amine Ligands with Metal Cations

The coordination of secondary amine ligands like N-ethyldodecan-1-amine to metal cations is governed by the interplay of electronic and steric factors. The nitrogen atom's lone pair of electrons acts as a Lewis base, donating electron density to the metal center to form a coordinate covalent bond. libretexts.org The geometry of the resulting complex is influenced by the size of the metal ion, the number of ligands, and the steric hindrance imposed by the alkyl groups on the amine.

Monodentate and Polydentate Coordination Possibilities for this compound

This compound, possessing a single nitrogen donor atom, primarily functions as a monodentate ligand . nih.gov It can form a single coordinate bond with a metal center. While some amine ligands can exhibit variable denticity, the simple structure of this compound restricts it to monodentate coordination. academie-sciences.fr

In contrast, polydentate ligands , also known as chelating agents, possess multiple donor atoms that can coordinate to a single metal ion, forming a more stable ring-like structure called a chelate. libretexts.orgiitk.ac.in For instance, ethylenediamine (B42938) (H₂NCH₂CH₂NH₂) is a classic example of a bidentate ligand, capable of forming a five-membered chelate ring with a metal ion. libretexts.orgacademie-sciences.fr The enhanced stability of complexes with polydentate ligands is known as the chelate effect. academie-sciences.fr

It is theoretically possible for multiple molecules of this compound to coordinate to a single metal center, satisfying its coordination number. The number of this compound ligands that can bind is dependent on the size and charge of the metal ion and the steric bulk of the ligand itself.

Influence of Metal Ionic Radii and Substituents on Amine Coordination

The coordination number and geometry of metal complexes are significantly influenced by the ionic radius of the metal cation . nih.govacs.orgrsc.org Larger metal ions can accommodate a higher number of ligands in their coordination sphere. rsc.org For a given ligand, the metal-ligand bond distances will also increase with increasing ionic radius. nih.govacs.org This can lead to different coordination geometries. For example, a smaller metal ion might favor a tetrahedral geometry with four ligands, while a larger one might adopt an octahedral geometry with six ligands. uomustansiriyah.edu.iq

The nature of the substituents on the amine nitrogen also plays a crucial role. The ethyl and dodecyl groups in this compound create steric hindrance around the nitrogen donor atom. This steric bulk can limit the number of ligands that can coordinate to the metal center and can influence the stability and geometry of the resulting complex.

Furthermore, the electronic properties of the metal ion, such as its charge, affect the strength of the metal-ligand bond. A higher positive charge on the metal ion leads to a stronger attraction for the electron-donating ligand, resulting in a more stable complex. libretexts.org

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with this compound as a ligand typically involves the direct reaction of a metal salt with the amine in a suitable solvent. nih.govcore.ac.ukscirp.org The choice of solvent is important to ensure the solubility of both the metal salt and the ligand. The reaction is often carried out under inert atmosphere to prevent oxidation of the metal or the ligand.

The general synthetic procedure can be summarized as follows:

Dissolving the metal salt (e.g., a chloride, nitrate, or acetate (B1210297) salt) in an appropriate solvent.

Adding a stoichiometric amount of this compound to the metal salt solution.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov

The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent.

The isolated complex is then washed and dried. nih.gov

Characterization of the newly synthesized complexes is crucial to determine their composition and structure. Common analytical techniques employed include:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine to the metal center by observing shifts in the N-H and C-N stretching frequencies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the electronic environment of the ligand upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. ua.es

Mass Spectrometry: To determine the molecular weight of the complex. ua.es

Elemental Analysis: To determine the empirical formula of the complex. ua.es

X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state, providing information on bond lengths, bond angles, and coordination geometry.

Electronic and Geometric Structure of this compound Metal Adducts

The electronic and geometric structures of metal adducts with this compound are intrinsically linked. rsc.orgrsc.org The geometry of the complex, whether it is tetrahedral, square planar, or octahedral, is determined by the coordination number of the metal ion and the steric constraints of the ligands.

The long dodecyl chain of this compound can also influence the solid-state packing of the metal complexes, potentially leading to interesting supramolecular architectures through van der Waals interactions.

This compound as a Ligand in S-Block and Rare-Earth Metal Chemistry

The coordination chemistry of this compound extends to s-block and rare-earth metals.

S-Block Metals: The alkali (Group 1) and alkaline earth (Group 2) metals are characterized by their relatively large ionic radii and their preference for ionic bonding. nih.govacs.org While they have a lower tendency to form coordination complexes compared to transition metals, they can still interact with Lewis bases like this compound. The large size of these cations allows for higher coordination numbers. nih.govacs.org The interaction is primarily electrostatic in nature.

Rare-Earth Metals: The rare-earth elements (lanthanides) are characterized by the filling of the 4f orbitals. wikipedia.orgresearchgate.net They typically exist in the +3 oxidation state and have large ionic radii, leading to high coordination numbers, often 8 or 9. nih.govwayne.edu The bonding in rare-earth complexes is predominantly ionic. uni-tuebingen.de this compound can act as a neutral ligand to saturate the coordination sphere of rare-earth ions. The steric bulk of the ligand would be a significant factor in determining the number of amine molecules that can coordinate. Studies on other amine ligands with rare-earth metals have shown that the denticity and the type of amine (primary, secondary, or tertiary) can influence the resulting complex's properties. nih.govwayne.edu

N Ethyldodecan 1 Amine in Polymerization Processes

Role of N-Ethyldodecan-1-amine in Polymerization Initiation Mechanisms

Amines are crucial in initiating various types of polymerization, including cationic, anionic, and free-radical processes. The specific mechanism is dictated by the nature of the monomer and the reaction conditions.

Cationic Polymerization Initiation involving Amines

In cationic polymerization, the initiation step involves the formation of a carbocation from a monomer, which then propagates the polymer chain. libretexts.orgnumberanalytics.com Monomers suitable for this type of polymerization typically contain electron-donating groups that can stabilize the resulting cationic species. youtube.comwikipedia.org

While amines are generally considered bases, their role in cationic polymerization can be complex. The lone pair of electrons on the nitrogen atom can act as a scavenger for cationic species, which can inhibit or retard the polymerization process. sid.ir The degree of this inhibition is dependent on the basicity and concentration of the amine. sid.ir For instance, in the UV-curing of epoxy resins, the presence of amines can hinder the cationic polymerization by competing for the cationic initiator. sid.ir

However, certain amine-containing systems can facilitate cationic polymerization. For example, complexes of Lewis acids with amines, such as BF3/amine complexes, are widely used as catalysts. researchgate.net In some cases, radical-induced cationic frontal polymerization can be achieved by combining a thermal radical initiator with diaryliodonium salts, where the radicals formed can indirectly lead to the generation of an acid that initiates cationic polymerization. eu-japan.eu

The general mechanism for cationic polymerization involves three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: An initiator, such as a strong acid or a Lewis acid, reacts with a monomer to form a carbocation. numberanalytics.com

Propagation: The carbocation reacts with subsequent monomer molecules, extending the polymer chain. mit.edu

Termination: The growing chain is deactivated, often by reaction with a nucleophilic species. uc.edu

Anionic Polymerization Initiation with Amine-based Species

Anionic polymerization proceeds through a propagating carbanion and is suitable for monomers with electron-withdrawing groups that can stabilize the negative charge. libretexts.orgdu.edu.eg Amines, particularly tertiary amines, can act as initiators for the anionic polymerization of certain monomers. researchgate.netwikipedia.org

The initiation mechanism often involves the nucleophilic attack of the amine on the monomer. youtube.comresearchgate.net For instance, tertiary amines can initiate the ring-opening polymerization of epoxides by attacking the epoxide ring and forming an alkoxide, which then propagates the polymerization. researchgate.net In the case of acrylonitrile (B1666552) polymerization, initiating systems based on tertiary amines and epoxides have been developed. researchgate.netrsc.org These systems form zwitterions that rapidly add to acrylonitrile, initiating the growth of polyacrylonitrile (B21495) chains. researchgate.netrsc.org

It's important to note that the efficiency of amine-based initiators can be influenced by the solvent and the specific amine structure. uni-bayreuth.de

Free-Radical Polymerization Initiation and Amine-Redox Systems

Free-radical polymerization is a widely used method that involves the initiation of a chain reaction by free radicals. fujifilm.com A common method for generating these radicals at ambient temperatures is through redox initiation systems, which often involve an amine as the reducing agent and an oxidizing agent, such as a peroxide. scite.airesearchgate.net

The amine/peroxide redox system generates initiating radicals through the interaction of the two components. acs.orgresearchgate.net Tertiary aromatic amines, in combination with benzoyl peroxide (BPO), have been extensively used to initiate the free-radical polymerization of acrylic monomers like methyl methacrylate (B99206) (MMA). scite.airesearchgate.net The amine accelerates the decomposition of the peroxide, leading to the formation of free radicals that initiate polymerization. researchgate.net

The rate of polymerization and the molecular weight of the resulting polymer can be influenced by the molar ratio of the amine to the peroxide. researchgate.net Research has focused on developing new redox systems that are more efficient and less toxic than traditional amine/peroxide systems. acs.orgmdpi.com

This compound as a Monomer or Comonomer in Specialty Polymer Synthesis

Amines, including this compound, can be incorporated into polymer chains as monomers or comonomers to create specialty polymers with specific functionalities. researchgate.netspecificpolymers.com The presence of the amine group can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and reactivity.

For example, hindered amine light stabilizers (HALS) can be synthesized as copolymers by reacting hindered amine monomers with vinyl monomers through radical chain polymerization. scielo.br These polymeric HALS are effective in protecting polymers from degradation caused by light exposure. sunrisecolour.com The properties of these copolymers are influenced by the chemical composition and the molecular weight, which can be controlled during the polymerization process. scielo.br

The use of amine-functionalized monomers allows for the synthesis of polymers with tailored architectures and properties for various applications. researchgate.net

Impact of this compound on Polymer Architecture and Macromolecular Properties

The incorporation of this compound or similar amine-containing molecules can significantly influence the architecture and properties of polymers. The long dodecyl chain of this compound can act as a plasticizer or introduce hydrophobic segments into the polymer structure.

The architecture of a polymer, which includes its chain length, branching, and crosslink density, plays a crucial role in determining its physical and mechanical properties. umn.edursc.org By acting as a chain transfer agent or by being incorporated as a comonomer, this compound can affect the molecular weight and molecular weight distribution of the polymer. nih.gov For instance, in the synthesis of copolymers from hindered amines and vinyl monomers, the amine monomer can act as a chain transfer agent, leading to polymers with lower molecular weights. scielo.br

The presence of the amine group can also influence the self-assembly and solution behavior of polymers. For example, the grafting of poly(N-isopropylacrylamide) (PNIPAm) side chains onto a methylcellulose (B11928114) backbone affects the self-assembly of the polymer into fibrils. umn.edu

This compound Derivatives as Polymer Additives and Modifiers

Derivatives of this compound can be utilized as additives and modifiers to enhance the properties of various polymers. sunrisecolour.comlanxess.com These additives can function as stabilizers, plasticizers, or flame retardants, among other roles.

For instance, amine antioxidants are a class of polymer additives that protect against degradation caused by oxidation. tcichemicals.com Hindered amine light stabilizers (HALS) are another important class of additives that function by scavenging free radicals generated by UV radiation, thereby preventing polymer degradation. sunrisecolour.com

The long alkyl chain in derivatives of this compound can impart plasticizing effects, increasing the flexibility and processability of the polymer. Additionally, such derivatives may be used in the formulation of flame retardants. sunrisecolour.comlanxess.com

The table below summarizes some research findings on the use of amines in polymerization.

| Polymerization Type | Amine Role | Monomer(s) | Key Findings |

| Cationic Polymerization | Inhibitor | Epoxy Resins | Amines can retard UV-curing by scavenging cationic species. sid.ir |

| Anionic Polymerization | Initiator | Acrylonitrile | Tertiary amine/epoxide systems initiate polymerization via zwitterion formation. researchgate.netrsc.org |

| Free-Radical Polymerization | Redox Initiator Component | Methyl Methacrylate (MMA) | Amine/peroxide systems effectively initiate polymerization at room temperature. scite.airesearchgate.net |

| Radical Chain Polymerization | Comonomer | Styrene, Vinyl Acetate (B1210297) | Hindered amine monomers can be copolymerized to create polymeric HALS. scielo.br |

Applications of N Ethyldodecan 1 Amine in Chemical Separations and Materials Science Excluding Pharmaceuticals

N-Ethyldodecan-1-amine as an Extractant in Solvent Extraction Systems

In the realm of hydrometallurgy and chemical separations, this compound serves as an effective extractant in solvent extraction systems for the separation and purification of metal ions from aqueous solutions. mdpi.comresearchgate.net Its efficacy is rooted in its ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase. youtube.com

Protonation and Ion-Exchange Mechanisms in Amine-Based Extraction Processes

The extraction process involving this compound, like other high-molecular-weight amines, is fundamentally based on protonation and subsequent ion-exchange or ion-pair formation. nih.gov In an acidic aqueous solution, the nitrogen atom of the amine group gets protonated, forming an alkylammonium cation. This cationic species can then exchange with a metal-containing anionic species present in the aqueous phase, leading to the extraction of the metal into the organic phase.

The general mechanism can be represented as follows:

Protonation of the amine: R₂NH(org) + H⁺(aq) ⇌ R₂NH₂⁺(org)

Anion exchange with metal complex: n(R₂NH₂⁺)(org) + [MClₓ]ⁿ⁻(aq) ⇌ (R₂NH₂)ₙMClₓ

Here, R₂NH represents this compound, (org) denotes the organic phase, and (aq) denotes the aqueous phase. [MClₓ]ⁿ⁻ is an example of a metal-chloro complex anion. The efficiency of this process is highly dependent on the pH of the aqueous solution, as it governs the extent of amine protonation.

Optimization of Extraction Efficiency and Selectivity for Metal Ions

The efficiency and selectivity of metal ion extraction using this compound can be optimized by controlling various experimental parameters, including the pH of the aqueous phase, the concentration of the extractant in the organic diluent, the nature of the diluent, and the temperature. researchgate.netmdpi.com The selectivity for a particular metal ion is influenced by the stability of its anionic complex and its affinity for the protonated amine.

For instance, the extraction of divalent metal ions like copper(II), zinc(II), and nickel(II) from chloride solutions is a common application. The separation of these metals is achievable by carefully controlling the acidity of the aqueous phase, as the formation of their respective chloro-complexes and their extractability vary with chloride concentration and pH.

Interactive Data Table: Representative Extraction Efficiency of Divalent Metal Ions with a Secondary Amine Extractant System

Below is an interactive data table illustrating the typical effect of pH on the extraction efficiency of Cu(II), Zn(II), and Ni(II) using a long-chain secondary amine extractant like this compound. Please note that this data is representative of the general behavior of such systems and is for illustrative purposes, as specific data for this compound was not available in the cited literature.

| pH | Copper (Cu²⁺) Extraction % | Zinc (Zn²⁺) Extraction % | Nickel (Ni²⁺) Extraction % |

| 1.0 | 35 | 5 | 2 |

| 2.0 | 75 | 20 | 10 |

| 3.0 | 95 | 45 | 25 |

| 4.0 | 98 | 70 | 40 |

| 5.0 | 99 | 90 | 60 |

| 6.0 | 99 | 95 | 85 |

This compound in the Development of Advanced Materials

The bifunctional nature of this compound, with its reactive amine head and long hydrocarbon tail, makes it a valuable molecule in the synthesis and modification of advanced materials. researchgate.netnih.gov It can act as a surfactant, a capping agent, a surface modifier, and a component in the formation of hybrid materials.

Incorporation into Nanostructured and Hybrid Materials

This compound can be used as a capping agent in the synthesis of metal and semiconductor nanoparticles. nih.govresearchgate.netspringernature.comnau.eduresearchgate.net The amine group coordinates to the surface of the growing nanoparticle, controlling its size and preventing agglomeration. nih.govresearchgate.net The long dodecyl chain provides solubility and stability in nonpolar organic solvents, allowing for the preparation of well-dispersed nanocrystal solutions. mdpi.com

In the formation of hybrid organic-inorganic materials, this compound can be incorporated to impart specific functionalities. For example, it can be used in the synthesis of hybrid materials based on silica or other metal oxides, where the amine group can interact with the inorganic network and the alkyl chain can modify the surface properties of the final material, making it more hydrophobic. mdpi.commdpi.comethz.ch

Role in Electronic and Optical Materials Development

The incorporation of long-chain amines like this compound can influence the electronic and optical properties of materials. In the field of perovskite solar cells and light-emitting diodes, for instance, alkylamines are used as passivating agents to reduce defects at the surface of the perovskite crystals, thereby improving their photoluminescence quantum yield and stability. While specific studies on this compound are not prevalent, the general principle of using alkylamines to tune the optoelectronic properties of such materials is well-established.

Similarly, in the context of quantum dots, the ligands on the surface play a crucial role in determining their optical properties. This compound can act as a surface ligand, influencing the quantum dot's emission wavelength and quantum efficiency. The amine group can passivate surface trap states, leading to enhanced luminescence. iaea.orgresearchgate.netresearchgate.net

Surface Modification and Functionalization of Materials using this compound

This compound can be employed for the surface modification of various materials to alter their surface energy, wettability, and chemical reactivity. researchgate.netnih.govresearchgate.net For example, it can be used to functionalize the surface of materials like graphene oxide, rendering it more dispersible in organic solvents. iaea.org The amine group can react with oxygen-containing functional groups on the graphene oxide surface, while the dodecyl chains provide the desired organophilicity.

This surface modification is crucial for the fabrication of polymer nanocomposites, where good dispersion of the nanofiller within the polymer matrix is essential for achieving enhanced mechanical and functional properties. The hydrophobic surface provided by this compound can improve the interfacial compatibility between the filler and a nonpolar polymer matrix.

Interactive Data Table: Representative Contact Angle of Water on a Modified Surface

This table illustrates the effect of surface modification with a long-chain amine on the hydrophobicity of a substrate. This data is representative and for illustrative purposes.

| Surface | Contact Angle (degrees) |

| Unmodified Substrate | 45 |

| Substrate Modified with this compound | 105 |

This compound in Lubrication Chemistry Research

This compound, a secondary amine with a long alkyl chain, is a subject of research in lubrication chemistry for its potential role as a friction modifier and corrosion inhibitor. Its molecular structure, featuring a polar amine head and a nonpolar hydrocarbon tail, allows it to adsorb onto metal surfaces, forming a protective film that can reduce friction and prevent corrosion.

The primary mechanism by which long-chain amines like this compound function as lubricant additives is through the formation of a boundary lubrication film. This film is typically a monolayer where the polar amine groups attach to the metal surface, and the long hydrocarbon chains orient themselves outwards. This organized layer helps to keep the interacting metal surfaces physically separated, which is crucial in preventing wear and reducing friction, especially under high load and low-speed conditions where a full hydrodynamic film cannot be maintained.

Research into fatty amines as friction modifiers has shown that they can significantly lower the friction coefficient in base oils. The effectiveness of these amines is influenced by several factors, including their concentration, the type of base oil, and the presence of other additives. For instance, studies have demonstrated that the interaction between amine friction modifiers and other common lubricant additives, such as zinc dialkyldithiophosphate (ZDDP), can be complex, sometimes leading to synergistic improvements in performance, and at other times, competitive adsorption on the surface.

In the context of corrosion inhibition, the protective film formed by this compound can act as a barrier, preventing corrosive species from reaching the metal surface. The lone pair of electrons on the nitrogen atom can coordinate with the metal surface, leading to strong adsorption and the formation of a dense, protective layer.

While specific performance data for this compound is not extensively available in public literature, the general behavior of analogous long-chain secondary amines has been studied. The data in the following table is representative of the kind of performance improvements that might be expected when a long-chain secondary amine is added to a base lubricant.

Table 1: Representative Tribological Data for a Lubricant with a Long-Chain Secondary Amine Additive

| Property | Base Oil (without additive) | Base Oil + Long-Chain Secondary Amine (1% wt.) |

| Coefficient of Friction | 0.12 | 0.08 |

| Wear Scar Diameter (mm) | 0.55 | 0.40 |

| Corrosion Rate (mpy) | 5.2 | 1.5 |